Product packaging for 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride(Cat. No.:CAS No. 3545-67-3)

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride

Cat. No.: B194038
CAS No.: 3545-67-3
M. Wt: 356.3 g/mol
InChI Key: PTGMKRAMUHJZFD-UHFFFAOYSA-N
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Description

Chloroquine Hydrochloride is the hydrochloride salt of chloroquine, a synthetic quinoline with antimalarial and anti-inflammatory properties. Chloroquine is the most widely used drug against malaria, except for those cases caused by chloroquine resistant Plasmodium falciparum. Although the mechanism of action is not fully understood, chloroquine is shown to inhibit the parasitic enzyme heme polymerase that converts the toxic heme into non-toxic hemazoin, thereby resulting in the accumulation of toxic heme within the parasite. Chloroquine may also interfere with the biosynthesis of nucleic acids.
CHLOROQUINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1949 and has 2 investigational indications.
See also: Chloroquine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H27Cl2N3 B194038 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride CAS No. 3545-67-3

Properties

CAS No.

3545-67-3

Molecular Formula

C18H27Cl2N3

Molecular Weight

356.3 g/mol

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride

InChI

InChI=1S/C18H26ClN3.ClH/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);1H

InChI Key

PTGMKRAMUHJZFD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl.Cl

Other CAS No.

3545-67-3

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1,​4-​Pentanediamine, N4-​(7-​chloro-​4-​quinolinyl)​-​N1,​N1-​diethyl-​, hydrochloride

Origin of Product

United States

Historical and Foundational Scientific Context of Chloroquine Hydrochloride

Discovery and Early Chemical Characterization Endeavors

The genesis of Chloroquine (B1663885) hydrochloride is rooted in the quest for synthetic alternatives to quinine, a natural antimalarial derived from cinchona bark. wikipedia.org In 1934, at the Elberfeld laboratories of Bayer I.G. Farbenindustrie in Germany, chemist Hans Andersag successfully synthesized a novel 4-aminoquinoline (B48711) compound. nih.govwikipedia.orgucsf.edu This compound was initially named "Resochin." nih.govastmh.org The first synthesis involved reacting 4,7-dichloroquinoline (B193633) with 1-diethylamino-4-aminopentane. wikipedia.org A patent for this process was filed by IG Farben in 1937. wikipedia.orgwikipedia.org

Despite its successful synthesis, the trajectory of Resochin was initially halted. astmh.org Early assessments within Bayer's drug development program concluded that the compound was too toxic for human use, a misjudgment later termed "the resochin error." nih.govplos.org Consequently, the compound was shelved for nearly a decade. wikipedia.org During this period, Andersag and his team developed a derivative, 3-methyl-chloroquine, which became known as Sontochin. nih.govastmh.org Sontochin was deemed to have a more acceptable safety profile and was subsequently used by the German Africa Corps during World War II. wikipedia.orgnih.gov

The utility of the original compound was rediscovered when Allied forces in Tunis captured supplies of Sontochin. wikipedia.org The captured substance was sent to the United States for analysis, which renewed interest in the 4-aminoquinoline class of compounds. wikipedia.org Government-sponsored clinical trials in the U.S. re-evaluated the original compound, now known as chloroquine, and demonstrated its significant therapeutic value as an antimalarial drug. wikipedia.orgnih.gov This led to its introduction into clinical practice in 1947 for the prophylactic treatment of malaria, and by 1949, widespread manufacturing processes were established. wikipedia.orgaocd.org

Table 1: Key Milestones in the Discovery of Chloroquine

YearEventKey Figure/OrganizationSignificance
1934 Synthesis of a 4-aminoquinoline compound named "Resochin". wikipedia.orgnih.govucsf.eduHans Andersag (Bayer IG Farbenindustrie)Discovery of the compound that would become known as chloroquine. wikipedia.org
1937 First patent disclosing the synthesis of chloroquine filed. wikipedia.orgIG FarbenFormal documentation of the initial chemical synthesis process. wikipedia.org
~1936-1940 Resochin (Chloroquine) is shelved due to perceived high toxicity. wikipedia.orgnih.govastmh.orgBayer scientistsA decade-long delay in the compound's development. wikipedia.org
WWII Allied forces capture the derivative Sontochin in North Africa. wikipedia.orgoup.comAllied Forces / U.S. GovernmentRenewed interest and re-evaluation of the 4-aminoquinoline structure. wikipedia.org
1947 Chloroquine is introduced into clinical practice for malaria treatment. wikipedia.orgU.S. Government-sponsored trialsMarked the beginning of its widespread use as a primary antimalarial agent. wikipedia.org
1949 Widespread manufacturing processes are established. wikipedia.orgaocd.orgPharmaceutical IndustryEnabled global access to the drug for malaria prophylaxis and treatment. wikipedia.org

The early chemical characterization established Chloroquine as a member of the 4-aminoquinoline class of compounds. wikipedia.org Its structure and properties were defined, laying the groundwork for future research and synthesis of analogues.

Table 2: Chemical Properties of Chloroquine

PropertyData
IUPAC Name (RS)-N'-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine wikipedia.org
Chemical Formula C₁₈H₂₆ClN₃ wikipedia.org
Molar Mass 319.88 g·mol⁻¹ wikipedia.org
CAS Number 54-05-7 wikipedia.org
Class 4-aminoquinoline wikipedia.org
Key Precursor 4,7-dichloroquinoline wikipedia.orgwikipedia.org

Evolution of Research Trajectories and Paradigm Shifts in Compound Utility

Initially, the utility of Chloroquine hydrochloride was firmly centered on its role as a potent antimalarial agent. wikipedia.orgdrugbank.com For decades, it was a cornerstone of malaria prophylaxis and treatment, effective against various Plasmodium species, including P. vivax, P. malariae, and P. ovale. aocd.org Its primary mechanism as an antimalarial involves inhibiting the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion in the host's red blood cells. wikipedia.orgaocd.org Chloroquine accumulates in the parasite's acidic digestive vacuole and prevents the biocrystallization of toxic heme into hemozoin, leading to a buildup of heme that kills the parasite. wikipedia.orgplos.org

A significant paradigm shift occurred with the emergence and global spread of Chloroquine-resistant Plasmodium falciparum, first documented in the late 1950s. ucsf.eduplos.org This growing resistance, linked to mutations in genes like pfcrt (P. falciparum chloroquine resistance transporter), diminished its reliability as a first-line antimalarial in many regions, necessitating a shift in research toward new therapeutic applications. plos.orgnih.gov

This led to the repurposing of Chloroquine for autoimmune diseases, marking a major evolution in its research trajectory. oup.comdrugbank.comnih.gov It was found to be effective in managing conditions such as rheumatoid arthritis and systemic lupus erythematosus (SLE). wikipedia.orgnih.gov The mechanism in these conditions is distinct from its antimalarial action and is attributed to its immunomodulatory effects. aocd.orgoup.com Chloroquine is known to accumulate in lysosomes, raising their internal pH. aocd.orgretina-specialist.com This action can interfere with autoantigen presentation and suppress the activity of pro-inflammatory cytokines like IL-1, IL-6, and TNF-alpha, thereby reducing the inflammatory responses characteristic of autoimmune disorders. aocd.org

Further evolution in research saw Chloroquine investigated for its potential as a broad-spectrum antiviral agent. medsci.orgresearchgate.net In vitro studies demonstrated its ability to inhibit the replication of various viruses, including early research on the SARS coronavirus (SARS-CoV). wikipedia.org The proposed antiviral mechanisms include impairing viral entry and replication by raising the pH of endosomes, which are crucial for virus-cell fusion, and interfering with the glycosylation of viral receptors. nih.govpaho.org

Most recently, research has expanded to explore Chloroquine's role in oncology. nih.govnih.gov Its ability to inhibit autophagy—a cellular process that cancer cells can use to survive stress—has made it a subject of investigation as an adjunct to cancer therapies. nih.govnih.gov This ongoing exploration represents another paradigm shift, viewing the compound not just as an anti-infective or immunomodulator, but as a potential modulator of fundamental cellular processes like autophagy. nih.gov The sudden surge in research interest during the COVID-19 pandemic further exemplifies the compound's capacity to trigger rapid shifts in research focus based on emerging global health needs. dovepress.comresearchgate.netnih.gov

Table 3: Evolution of Chloroquine's Research Applications

EraPrimary Research FocusKey Mechanism of ActionDriving Factor
1940s-1970s Antimalarial Agent wikipedia.orgucsf.eduInhibition of heme polymerase, leading to toxic heme buildup in the parasite. wikipedia.orgplos.orgaocd.orgHigh efficacy and low cost for malaria treatment and prophylaxis. nih.gov
1970s-Present Anti-inflammatory / Immunomodulatory Agent wikipedia.orgaocd.orgRaises pH of lysosomes, inhibiting autoantigen presentation and cytokine production. aocd.orgretina-specialist.comEmergence of widespread malaria resistance; need for treatments for autoimmune diseases like SLE and rheumatoid arthritis. ucsf.edunih.gov
2000s-Present Antiviral Agent (in vitro) wikipedia.orgmedsci.orgIncreases endosomal pH, interfering with viral fusion and entry; inhibits glycosylation of viral receptors. nih.govpaho.orgSearch for broad-spectrum antivirals against emerging viral threats like SARS-CoV. wikipedia.org
2010s-Present Anticancer Agent (Investigational) nih.govnih.govInhibition of autophagy, a cell survival mechanism used by cancer cells. nih.govnih.govDrug repurposing strategies to find adjuncts for conventional cancer therapies. nih.gov

Molecular and Cellular Mechanisms of Action of Chloroquine Hydrochloride

Interaction with Intracellular Organellar Systems

Chloroquine's chemical properties as a weak base are fundamental to its mechanism of action, allowing it to readily permeate cell membranes and accumulate in acidic compartments. This leads to significant disruptions in the function of several key organellar systems.

Chloroquine (B1663885) is a well-established lysosomotropic agent, a characteristic that defines its tendency to accumulate within lysosomes. gavinpublishers.commdpi.com As a diprotic weak base, its unprotonated form can freely diffuse across cellular and lysosomal membranes. gavinpublishers.comfrontiersin.org Once inside the acidic environment of the lysosome (typically pH 4.5-5.0), chloroquine becomes protonated. This protonation effectively traps the drug within the organelle, leading to its concentration reaching levels several hundred-fold higher than in the extracellular environment. frontiersin.orgplos.org

This massive accumulation of a basic compound neutralizes the lysosomal lumen, causing an increase in the intra-lysosomal pH. gavinpublishers.comfrontiersin.orgdrugbank.com The elevation of pH has a critical consequence: it inhibits the activity of acid hydrolases, the resident enzymes of the lysosome that are responsible for the degradation of cellular waste and macromolecules. frontiersin.orginvivogen.com These enzymes require a highly acidic environment to function optimally. By raising the pH, chloroquine compromises the primary degradative function of the lysosome. frontiersin.orgnih.gov

The effects of chloroquine extend beyond the lysosome to other acidic components of the vesicular trafficking system, including endosomes and the Trans-Golgi Network (TGN). frontiersin.orgdrugbank.comnih.gov By passively diffusing into these compartments, chloroquine causes their alkalinization, similar to its effect on lysosomes. drugbank.cominvivogen.commdpi.com This disruption of the normal pH gradient interferes with the proper functioning of these organelles.

In the endosomal pathway, the altered pH can prevent the maturation of endosomes and their fusion with lysosomes. invivogen.com This impairment affects processes like receptor-mediated endocytosis and the trafficking of cargo within the cell. nih.govnih.gov Furthermore, chloroquine-induced de-acidification of the Golgi apparatus can alter the distribution of mannose-6-phosphate (B13060355) receptors, which are crucial for sorting and transporting newly synthesized lysosomal enzymes from the TGN to the lysosomes. frontiersin.org This disruption in enzyme delivery further cripples the degradative capacity of the lysosomes. frontiersin.org Some studies suggest that chloroquine induces a severe, autophagy-independent disorganization of both the Golgi complex and the endo-lysosomal system. nih.govscience.gov

Lysosomal pH Modulation and Lysosomotropic Properties

Autophagy Inhibition Pathways

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and long-lived proteins. It involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and then fuses with a lysosome to form an autolysosome, where the contents are degraded. Chloroquine is widely recognized as a late-stage autophagy inhibitor. ecancer.orgiiarjournals.org

A primary mechanism by which chloroquine inhibits autophagy is by impairing the fusion of autophagosomes with lysosomes. gavinpublishers.commdpi.comnih.govmdpi.com While the increase in lysosomal pH and inhibition of degradative enzymes were initially thought to be the main cause, more recent evidence indicates that chloroquine more directly blocks the fusion event itself. nih.govscience.govtandfonline.com

This fusion process is a tightly regulated event involving SNARE proteins (like STX17 and SNAP29), RAB GTPases, and tethering complexes. nih.gov Chloroquine-induced disorganization of the endo-lysosomal system and the Golgi complex may indirectly contribute to this fusion impairment. nih.govscience.gov By preventing the formation of the autolysosome, chloroquine effectively halts the final, degradative step of the autophagic process. frontiersin.orgecancer.org This leads to a cellular accumulation of immature autophagosomes. mdpi.comiiarjournals.orgarvojournals.org

The inhibition of autophagy by chloroquine is biochemically evident through the altered levels of key autophagic marker proteins. Two of the most important markers are Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (SQSTM1/p62).

During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is then recruited to the autophagosome membrane. mdpi.com Normally, LC3-II is degraded upon fusion with the lysosome. Because chloroquine blocks this degradation, it leads to a significant accumulation of LC3-II within the cell. nih.govarvojournals.orgoncotarget.com This increase in LC3-II is a hallmark of autophagic flux blockage. oncotarget.comresearchgate.net

The p62 protein acts as a cargo receptor, binding to ubiquitinated proteins and targeting them for degradation by bringing them to the autophagosome, while also binding to LC3-II. arvojournals.org Consequently, p62 itself is degraded within the autolysosome. By inhibiting autolysosome formation and degradation, chloroquine treatment leads to a buildup of p62 protein. arvojournals.orgplos.orgfrontiersin.org The concomitant accumulation of both LC3-II and p62 is a clear indicator of the inhibition of autophagic flux at a late stage. iiarjournals.orgarvojournals.orgportlandpress.com

Table 1: Effect of Chloroquine on Autophagic Flux Marker Proteins

Marker ProteinFunctionEffect of Chloroquine TreatmentRationale for Change
LC3-II Component of the autophagosome membrane. mdpi.comAccumulation/Increase nih.govarvojournals.orgBlocked degradation due to impaired autophagosome-lysosome fusion. oncotarget.com
p62/SQSTM1 Autophagy cargo receptor, degraded in the autolysosome. arvojournals.orgAccumulation/Increase arvojournals.orgfrontiersin.orgBlocked degradation due to inhibition of the final step of autophagy. arvojournals.org

While chloroquine is renowned as an autophagy inhibitor, its effects are not limited to this pathway. Research has shown that chloroquine can induce cellular changes that are independent of its impact on autophagy. nih.govmdpi.com For instance, the severe disorganization of the Golgi and endo-lysosomal systems is considered an autophagy-independent effect that may, in turn, contribute to the impairment of autophagosome-lysosome fusion. nih.govscience.govtandfonline.com

Furthermore, chloroquine has been reported to have other autophagy-independent effects, such as inducing apoptosis, damaging mitochondria, increasing the production of reactive oxygen species (ROS), and altering intracellular calcium balance. mdpi.com Some studies also suggest that chloroquine can directly interact with double-stranded DNA, influencing its structure, which is a mechanism entirely separate from its lysosomotropic actions. acs.org These additional cellular perturbations highlight the multifaceted nature of chloroquine's molecular and cellular impact. nih.govmdpi.com

Modulation of Autophagic Flux Marker Proteins (e.g., LC3-II, p62)

Direct Molecular Intercalations and Binding Interactions

Chloroquine hydrochloride exerts its effects through direct interactions with crucial biomolecules, leading to the disruption of fundamental cellular processes. These interactions primarily involve the intercalation into DNA and interference with heme detoxification.

Chloroquine is recognized as a DNA intercalator, inserting its aromatic ring system between the base pairs of the double-stranded DNA (dsDNA) helix. nih.govnih.gov This interaction alters the physical properties of DNA, including its viscosity and rigidity. nih.gov Research employing techniques such as optical tweezers, atomic force microscopy, and isothermal titration calorimetry has provided detailed insights into this process. Studies have shown that chloroquine intercalates into dsDNA with a dissociation constant (K D) of approximately 200 µM. nih.govnih.govresearchgate.net This binding event is entropically driven and results in an extension of the dsDNA duplex by about 0.29 nm for each bound chloroquine molecule. nih.gov The intercalation of chloroquine into DNA is thought to contribute to its cytotoxic effects. nih.govresearchgate.net While chloroquine can intercalate into dsDNA without causing physical breaks, this interaction is significant enough to disrupt cellular processes. nih.govsemanticscholar.org

Table 1: Chloroquine-DNA Binding Parameters

Parameter Value Source
Dissociation Constant (K D) ~200 µM nih.govnih.govresearchgate.net
DNA Extension per Bound Ligand ~0.29 nm nih.gov
Driving Force Entropic nih.govresearchgate.net

A critical mechanism of action for chloroquine, particularly in its antimalarial capacity, is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. nih.govbiorxiv.org During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. mdpi.com To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. biorxiv.orgmdpi.com

Chloroquine interferes with this detoxification process. biorxiv.org It is believed to act by inhibiting the formation of hemozoin. nih.govbiorxiv.org One proposed mechanism is that chloroquine forms a complex with heme, preventing its polymerization. biorxiv.orgmdpi.comresearchgate.net The affinity of chloroquine for heme is high, with a reported dissociation constant (Kd) of 37 nM for the heme-chloroquine complex. nih.gov This high affinity allows chloroquine to effectively sequester heme, leading to a buildup of the toxic free form within the parasite, ultimately causing its death. nih.govmdpi.com Studies have shown that chloroquine can disrupt the formation of the heme-histidine-rich protein-2 (PfHRP-2) complex, which is involved in hemozoin formation. nih.gov The drug's ability to interfere with this vital detoxification pathway is a cornerstone of its antimalarial activity.

DNA Binding and Intercalation Mechanisms

Impact on Intracellular Signaling Cascades

Chloroquine hydrochloride significantly influences various intracellular signaling pathways, contributing to its diverse pharmacological effects beyond its direct molecular interactions. These effects include the modulation of key pathways involved in cell growth, survival, and immune responses.

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of numerous cellular processes, including cell proliferation, survival, and metabolism. nih.govijbs.com Dysregulation of this pathway is frequently observed in cancer. ijbs.comspringermedizin.de Chloroquine has been shown to inhibit the PI3K/AKT pathway in various cancer cell lines. ijbs.comspringermedizin.denih.gov

Research indicates that chloroquine treatment leads to a decrease in the phosphorylation levels of both PI3K and AKT, without altering their total protein expression. ijbs.com This inhibition of phosphorylation effectively dampens the downstream signaling of the pathway. For instance, in cervical cancer cells, chloroquine was found to significantly inhibit the PI3K/AKT signaling pathway, leading to reduced expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax. springermedizin.denih.gov Similarly, in colorectal cancer cells, chloroquine was identified to bind to choline (B1196258) kinase alpha (CHKA), leading to the downregulation of PI3K and AKT phosphorylation. ijbs.com In some contexts, such as in A549 lung cancer cells, low concentrations of chloroquine were observed to activate the PI3K/AKT pathway, which was associated with the inhibition of autophagy. spandidos-publications.com However, at higher concentrations, it inhibited the pathway, leading to apoptosis. spandidos-publications.com

Table 2: Effects of Chloroquine on PI3K/AKT Pathway Components

Cell Type Effect on PI3K Phosphorylation Effect on AKT Phosphorylation Downstream Consequences Source
Cervical Cancer Cells Decreased Decreased Decreased Bcl-2, Increased Bax springermedizin.denih.gov
Colorectal Cancer Cells Decreased Decreased Suppressed tumor cell proliferation, Induced apoptosis ijbs.com
A549 Lung Cancer Cells (low conc.) Increased Increased Inhibition of autophagy spandidos-publications.com
A549 Lung Cancer Cells (high conc.) Decreased Decreased Induction of apoptosis spandidos-publications.com

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses. frontiersin.org Chloroquine has been shown to interfere with the signaling of endosomal TLRs, particularly TLR3, TLR7, and TLR9. sdpomf.comnih.gov These TLRs are involved in the recognition of nucleic acids. sdpomf.com

The primary mechanism of this interference is thought to be the accumulation of chloroquine in endosomes, where it raises the pH. sdpomf.com This change in pH can inhibit the processing and activation of these TLRs. sdpomf.com Furthermore, chloroquine can directly bind to nucleic acids within the endosome, preventing them from interacting with their respective TLRs. nih.gov This inhibition of TLR signaling leads to a dampening of downstream innate immune responses, such as the production of type I interferons and other pro-inflammatory cytokines. nih.gov For example, studies have demonstrated that chloroquine can inhibit TLR9 activation in a dose-dependent manner. researchgate.net In a model of stroke, chloroquine pretreatment was found to attenuate the expression of TLR3 and its downstream signaling molecules. nih.gov

Chloroquine can induce cellular stress, leading to the activation of various stress response pathways that can ultimately result in apoptosis. nih.govnih.gov One of the key pathways activated by chloroquine is the p53 tumor suppressor pathway. nih.govsemanticscholar.org The activation of p53 can halt cell proliferation and trigger programmed cell death. nih.gov In human glioma cells, chloroquine has been shown to activate the p53 pathway, leading to the suppression of cell growth both in vitro and in vivo. nih.govsemanticscholar.org This activation of p53 was associated with an increase in apoptosis, as evidenced by the cleavage of caspase-3. nih.gov

In addition to the p53 pathway, chloroquine has been found to activate other stress-responsive mitogen-activated protein kinase (MAPK) pathways. nih.gov In the yeast Saccharomyces cerevisiae, chloroquine exposure leads to the activation of the Hog1 and Slt2 MAPK pathways, which are involved in responding to osmotic and cell wall stress, respectively. nih.gov Furthermore, chloroquine has been shown to induce endoplasmic reticulum (ER) stress, which can also trigger apoptosis. researchgate.net In primary effusion lymphoma cells, chloroquine-induced inhibition of autophagy was found to activate ER stress signaling pathways, leading to apoptosis. researchgate.net

Regulation of Cytokine Production Chloroquine hydrochloride exhibits significant immunomodulatory properties by altering the production of cytokines, the signaling proteins that mediate inflammatory responses. Research has consistently shown that chloroquine can suppress the production of key pro-inflammatory cytokines.physiology.orgembopress.orgSpecifically, it inhibits the synthesis and release of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).nih.govoup.comnih.gov

The mechanisms behind this regulation are multifaceted. Chloroquine has been found to decrease the stability of IL-1β and IL-6 messenger RNA (mRNA), leading to reduced protein expression. nih.govoup.com For TNF-α, the inhibition appears to occur at a post-translational level, by blocking the conversion of its cell-associated precursor into the mature, soluble form. nih.govoup.com Furthermore, chloroquine can interfere with Toll-like receptor (TLR) signaling pathways, particularly TLR7 and TLR9, which are crucial for the activation of immune cells and subsequent cytokine production. sdpomf.comfrontiersin.org By accumulating in acidic intracellular compartments like lysosomes, chloroquine raises the pH, which can disrupt the function of these organelles and inhibit TLR-mediated immune activation. sdpomf.comnih.govmdpi.com It has also been shown to block the cGAS-STING pathway, a cytosolic DNA sensing pathway, further dampening the inflammatory response. frontiersin.org

CytokineEffect of Chloroquine HydrochlorideMechanism of Regulation
Tumor Necrosis Factor-alpha (TNF-α)InhibitionBlocks post-translational conversion from precursor to mature form. nih.govoup.com
Interleukin-1β (IL-1β)InhibitionDecreases mRNA stability. nih.govoup.com
Interleukin-6 (IL-6)InhibitionDecreases mRNA stability. nih.govoup.com

Investigated Antiviral Mechanisms in Preclinical Models

Preclinical research has identified several ways chloroquine hydrochloride may exert antiviral effects, primarily by disrupting the processes of viral entry and replication within host cells. nih.gov

Interference with Viral Entry and Replication Cycle Stages

A primary antiviral mechanism of chloroquine is its ability to raise the pH within acidic intracellular vesicles, such as endosomes and lysosomes. nih.govtandfonline.comnih.gov Many enveloped viruses rely on the low pH of these compartments to facilitate their entry into the host cell. nih.gov By increasing the endosomal pH, chloroquine can inhibit the necessary pH-dependent fusion between the viral envelope and the endosomal membrane, thereby trapping the virus and preventing the release of its genetic material into the cytoplasm. nih.govnih.gov This mechanism effectively halts the viral replication cycle at an early stage. nih.govpulmonarychronicles.com

Furthermore, chloroquine can interfere with the post-translational modification of viral proteins. nih.govpulmonarychronicles.com The proper glycosylation of viral glycoproteins, which often occurs in the trans-Golgi network, can be dependent on a specific pH. By altering the pH of these compartments, chloroquine may inhibit the activity of glycosyltransferases, leading to improperly folded or non-functional viral proteins and the production of non-infectious viral particles. nih.govpulmonarychronicles.comoup.com

Modulation of Host Cell Receptors and Glycans (e.g., ACE2, Sialic Acids, Gangliosides)

Chloroquine has been investigated for its potential to interfere with the interaction between viruses and host cell receptors. A significant focus has been on the angiotensin-converting enzyme 2 (ACE2) receptor, which is used by some coronaviruses for entry. Preclinical studies suggest that chloroquine can impair the terminal glycosylation of the ACE2 receptor. nih.govacs.org This alteration of the sugar molecules on the receptor surface could hinder the binding of the viral spike protein, thereby blocking or reducing viral entry into the cell. mdpi.com

Additionally, research has explored chloroquine's effect on other cell surface glycans, such as sialic acids and gangliosides, which can also act as attachment factors for various viruses. nih.govscienceopen.com Molecular modeling studies have shown that chloroquine can bind with high affinity to sialic acids and gangliosides. nih.gov This binding could prevent viruses from using these molecules as co-receptors for attachment to the host cell surface, representing another potential barrier to infection. nih.govresearchgate.net

Zinc Ionophore Activity

Chloroquine is recognized as a zinc ionophore, a molecule capable of transporting zinc ions across cellular membranes into the cell's interior. tandfonline.comnih.gov This activity is a proposed antiviral mechanism because zinc ions have been shown to inhibit the RNA-dependent RNA polymerase (RdRp) enzyme of various RNA viruses, including coronaviruses. tandfonline.com The RdRp enzyme is essential for replicating the virus's genetic material. By increasing the intracellular concentration of zinc, chloroquine could effectively enhance the inhibition of this critical viral enzyme, thereby suppressing viral replication. tandfonline.comlajclinsci.commdpi.com

Investigated Anticancer Mechanisms in Preclinical Models

In preclinical cancer studies, chloroquine has demonstrated potential anticancer effects, primarily through its ability to disrupt cellular degradation processes and trigger programmed cell death.

Induction of Apoptosis Pathways

Chloroquine has been shown to induce apoptosis, or programmed cell death, in various types of cancer cells. nih.govmdpi.comspandidos-publications.com A key mechanism underlying this effect is its action as a lysosomotropic agent. openaccessjournals.com By accumulating in lysosomes and raising their internal pH, chloroquine disrupts their function. openaccessjournals.comecancer.org This can lead to lysosomal membrane permeabilization, causing the release of lysosomal enzymes like cathepsins into the cytosol. jci.orgresearchgate.net Once in the cytosol, these enzymes can trigger the intrinsic apoptosis pathway, leading to the activation of caspases, which are enzymes that execute cell death. mdpi.comecancer.org

Furthermore, studies have demonstrated that chloroquine can induce apoptosis by activating the p53 tumor suppressor pathway in glioma cells. nih.gov The activation of p53 can halt the cell cycle and initiate cell death in response to cellular stress. nih.govecancer.org In some cancer models, chloroquine-induced cell death was linked to the downregulation of anti-apoptotic proteins like Bcl-2 and the release of cytochrome c from mitochondria, another critical step in the apoptotic cascade. spandidos-publications.com

Sensitization to Adjuvant Antineoplastic Agents and Radiation Therapy

Chloroquine hydrochloride has demonstrated a significant ability to sensitize cancer cells to conventional treatments like chemotherapy and radiation therapy. ecancer.orgdovepress.comnih.gov This sensitizing effect is largely attributed to its role as an autophagy inhibitor. ecancer.orgdovepress.com Autophagy is a cellular process that cancer cells can exploit to survive the stressful conditions induced by anticancer therapies. mdpi.com By inhibiting this survival mechanism, chloroquine enhances the efficacy of these treatments. ecancer.orgdovepress.com

The primary mechanism by which chloroquine inhibits autophagy is by raising the pH of lysosomes, which are acidic cellular organelles. ecancer.orggavinpublishers.com This increase in pH disrupts the function of lysosomal enzymes and prevents the fusion of autophagosomes with lysosomes, a critical step in the autophagic process. ecancer.orgnih.govgavinpublishers.com This disruption leads to the accumulation of cellular waste and damaged organelles, ultimately making the cancer cells more susceptible to the cytotoxic effects of chemotherapy and radiation. dovepress.com

Preclinical studies have shown that combining chloroquine with various chemotherapeutic agents leads to improved therapeutic outcomes compared to monotherapy. ecancer.orgnih.gov For instance, chloroquine has been shown to enhance the effectiveness of drugs like cisplatin (B142131) and paclitaxel (B517696) in breast cancer models. nih.govmdpi.comnih.gov In some cases, this sensitization occurs independently of autophagy inhibition, suggesting that other mechanisms are also at play. nih.govnih.govresearchgate.net

In the context of radiation therapy, chloroquine has been found to enhance the radiosensitivity of cancer cells. dovepress.comopenaccessjournals.com Low doses of chloroquine have been sufficient to increase cell death in irradiated breast cancer cells by destabilizing the lysosomal membrane. dovepress.com Clinical trials have explored the combination of chloroquine with radiation therapy in various cancers, including glioblastoma, with some studies indicating a potential for improved patient outcomes. dovepress.comcancer.govbraintumor.org The combination of chloroquine with temozolomide (B1682018) and radiation has been investigated for newly diagnosed glioblastoma, highlighting its potential as a radiosensitizing agent. cancer.govbraintumor.org

It is important to note that while the primary focus has been on autophagy inhibition, chloroquine's ability to sensitize cancer cells may also involve other mechanisms, such as the modulation of signaling pathways like PI3K/Akt/mTOR and the disruption of the tumor microenvironment. ecancer.orgmdpi.com

Table 1: Selected Research Findings on Chloroquine Hydrochloride Sensitization

Cancer Type Adjuvant Agent/Therapy Key Findings Reference(s)
Breast Cancer Cisplatin, Rapamycin Chloroquine sensitized breast cancer cells to these agents, though the effect was found to be independent of autophagy inhibition in some models. nih.govnih.govresearchgate.net
Breast Cancer Paclitaxel Chloroquine sensitized triple-negative breast cancer cells to paclitaxel. mdpi.com
Breast Cancer PI3K/AKT inhibitors (Ipatasertib, Taselisib) & Paclitaxel Chloroquine potentiated the antitumor effect of PI3K/AKT inhibitors in combination with paclitaxel, particularly in autophagy-addicted triple-negative breast cancer cells. springermedizin.de
Glioblastoma Radiation Therapy, Temozolomide Clinical trials have investigated the addition of chloroquine to standard chemoradiation, with some evidence suggesting improved outcomes. dovepress.comcancer.govbraintumor.org
Colorectal Cancer Ionizing Radiation, 5-FU Chloroquine, alone or with 5-FU, enhanced the sensitivity of colorectal cancer cells to radiotherapy in vitro. dovepress.com
Bladder Cancer Radiation Therapy Chloroquine was found to enhance the sensitivity of bladder cancer cells to radiation. dovepress.com
Various Solid Tumors Chemotherapy A meta-analysis of seven trials suggested that adding chloroquine or hydroxychloroquine (B89500) to standard cancer therapy was associated with improved overall response rates. mdpi.com

Modification of the Tumor Microenvironment Components

One of the key ways chloroquine alters the TME is by modulating the phenotype of tumor-associated macrophages (TAMs). dovepress.commdpi.com TAMs can exist in two main states: the M1 phenotype, which is pro-inflammatory and has anti-tumor activity, and the M2 phenotype, which is anti-inflammatory and promotes tumor growth. dovepress.commdpi.com Chloroquine has been shown to reprogram pro-tumorigenic M2 TAMs into an anti-tumor M1 phenotype. dovepress.commdpi.com This switch is triggered by chloroquine increasing the lysosomal pH in macrophages, leading to calcium release and the activation of signaling pathways like p38 and NF-κB. dovepress.commdpi.com The repolarized M1 macrophages can then enhance anti-tumor immune responses. dovepress.commdpi.com

Chloroquine also affects other components of the TME, including cancer-associated fibroblasts (CAFs). nih.govmdpi.com CAFs are known to promote tumor growth, invasion, and therapy resistance. nih.gov Studies have shown that chloroquine can modulate the activity of CAFs. mdpi.com For instance, in hepatocellular carcinoma models, chloroquine was found to downregulate stemness markers in CAFs when co-cultured with cancer cells, which in turn modulated the autophagy of the cancer cells. nih.gov

Furthermore, chloroquine has been reported to normalize the tumor vasculature. mdpi.com This can decrease intratumoral hypoxia, a condition that often leads to therapy resistance and increased cancer cell invasion. mdpi.com The normalization of blood vessels is linked to the activation of endothelial Notch1 signaling. mdpi.com By improving the tumor vasculature, chloroquine can potentially enhance the delivery and efficacy of other anticancer drugs.

The immunomodulatory effects of chloroquine extend to its influence on immune cells within the TME. By resetting TAMs and potentially affecting other immune cells, chloroquine can help to create a more immune-supportive environment, thereby enhancing the body's own ability to fight the cancer. dovepress.commdpi.com

Table 2: Effects of Chloroquine Hydrochloride on Tumor Microenvironment Components

TME Component Effect of Chloroquine Hydrochloride Mechanism Reference(s)
Tumor-Associated Macrophages (TAMs) Reprograms pro-tumor M2 phenotype to anti-tumor M1 phenotype. Increases lysosomal pH, triggers Ca2+ release, activates p38 and NF-κB signaling. dovepress.commdpi.com
Cancer-Associated Fibroblasts (CAFs) Modulates CAF activity and downregulates stemness markers. Downregulation of markers like Nanog, Sox2, and Oct4 in co-culture models. nih.gov
Tumor Vasculature Normalizes tumor blood vessels, decreases hypoxia. Linked to activated endothelial Notch1 signaling. mdpi.com
Immune Cells Promotes anti-tumor immune responses. Repolarization of TAMs contributes to a more immune-supportive environment. dovepress.commdpi.com

Molecular Basis of Drug Resistance to Chloroquine Hydrochloride

Plasmodium falciparum Chloroquine (B1663885) Resistance Transporter (PfCRT)

The primary determinant of chloroquine resistance is the P. falciparum chloroquine resistance transporter, a protein located on the membrane of the parasite's digestive vacuole. nih.govnih.gov In its mutated form, PfCRT gains the ability to transport chloroquine out of the DV, effectively reducing the drug's concentration at its site of action. nih.govnih.govmalariaworld.org This efflux mechanism is central to the parasite's ability to survive in the presence of what would otherwise be lethal concentrations of the drug. plos.orgplos.org

The wild-type PfCRT protein, found in chloroquine-sensitive parasites, does not transport chloroquine. oup.com However, specific mutations within the pfcrt gene confer this transport capability. malariaworld.organu.edu.au The most critical of these mutations is the substitution of threonine (T) for lysine (B10760008) (K) at position 76 (K76T). nih.govembopress.orgbohrium.com This single amino acid change is considered a hallmark of chloroquine-resistant P. falciparum. plos.orgembopress.org

The K76T mutation is the cornerstone of chloroquine resistance. embopress.orgbohrium.com This mutation, along with a suite of other accompanying mutations in the PfCRT protein, enables the transporter to recognize and efflux protonated chloroquine from the digestive vacuole. nih.govoup.com The wild-type lysine at position 76 carries a positive charge, which is thought to prevent the positively charged protonated chloroquine from interacting with the transporter. oup.com The substitution with the neutral threonine removes this charge repulsion, allowing the drug to access the transporter's binding site. malariaworld.organu.edu.aumdpi.com

Experimental studies have demonstrated that reverting the K76T mutation back to the wild-type K76 in resistant parasite strains restores chloroquine sensitivity to wild-type levels. embopress.orgbohrium.com This reversal is accompanied by a significant increase in the accumulation of chloroquine within the digestive vacuole, confirming the mutation's direct role in drug efflux. embopress.orgresearchgate.net Chloroquine-resistant parasites consistently show a markedly reduced accumulation of the drug compared to their sensitive counterparts. researchgate.net The presence of the K76T mutation is strongly correlated with this reduced accumulation phenotype. embopress.orgresearchgate.net While K76T is critical, other mutations in PfCRT are also necessary to confer resistance, suggesting a cooperative role among these substitutions. nih.gov For instance, different haplotypes of mutant PfCRT, such as the Dd2 and 7G8 isoforms, contain multiple mutations that line the central drug-binding cavity. nih.gov

Table 1: Key PfCRT Mutations and their Role in Chloroquine Resistance

MutationConsequenceImpact on Chloroquine
K76T Removes a positive charge from the transporter's putative binding site. oup.commalariaworld.orgA critical and essential mutation for conferring chloroquine resistance by enabling drug efflux. embopress.orgbohrium.com
C72S, A220S, N326D, I356L Accompany the K76T mutation in various resistant haplotypes (e.g., 7G8 isoform). nih.govLine the central drug-binding cavity and are thought to work with K76T to facilitate transport. nih.gov
S163R A mutation that can restore chloroquine sensitivity in resistant parasites. plos.orgHighlights the complex interplay of residues in determining transporter function.

The precise mechanism by which mutant PfCRT transports chloroquine is a subject of ongoing research, with models suggesting it may function as a carrier or a channel. nih.govplos.org The prevailing hypothesis is that mutant PfCRT acts as a transporter that mediates the efflux of protonated chloroquine from the acidic DV into the parasite's cytosol. oup.comnih.gov

The process is thought to be coupled to the proton gradient across the DV membrane. nih.govpnas.org The acidic environment of the DV (pH ~5.0-5.5) causes the weak base chloroquine to become protonated (CQH+ and CQH2++). plos.orgmdpi.com In sensitive parasites, these charged molecules are trapped within the vacuole. plos.org However, the mutated PfCRT transporter recognizes and binds these protonated forms, facilitating their movement out of the vacuole. oup.commdpi.com This efflux is likely an active process, potentially functioning as a H+-coupled symport, where the drug is transported along with protons down their electrochemical gradient. nih.govasm.org This leads to a "leak" of protons from the DV that is associated with the presence of chloroquine in resistant parasites, a phenomenon not observed in sensitive strains. nih.govasm.org Once in the more neutral cytosol (pH ~7.3), the drug is deprotonated and can diffuse out of the parasite. oup.com

Role of Specific PfCRT Mutations (e.g., K76T) in Drug Efflux and Reduced Accumulation

Plasmodium falciparum Multidrug Resistance Gene 1 (PfMDR1)

While PfCRT is the primary driver of chloroquine resistance, the P. falciparum multidrug resistance gene 1 (PfMDR1) plays a significant modulatory role. nih.govplos.org PfMDR1 encodes a transporter protein, also located on the digestive vacuole membrane, that belongs to the ATP-binding cassette (ABC) transporter family. plos.orgnih.gov Polymorphisms, or variations, in the pfmdr1 gene can influence the level of resistance to chloroquine and other antimalarials. plos.orgplos.org

Several polymorphisms in the pfmdr1 gene have been associated with altered chloroquine susceptibility, though their effect often appears to be dependent on the genetic background of the parasite, particularly the pfcrt genotype. plos.orgscispace.com The most studied polymorphism is a mutation at codon 86, which involves a change from asparagine (N) to tyrosine (Y) (N86Y). plos.orgplos.org

The presence of the PfMDR1 N86Y mutation has been linked to chloroquine resistance in some field studies. plos.orgnih.govsemanticscholar.org However, its role is considered modulatory rather than causative, as it does not appear to confer resistance on its own. plos.org Instead, it is thought to work in concert with PfCRT mutations to fine-tune the level of resistance. nih.gov For instance, some studies suggest a joint action of the PfCRT K76T and PfMDR1 N86Y mutations in conferring high-level chloroquine resistance. scispace.com Other polymorphisms, such as those at codons 184, 1034, 1042, and 1246, have also been implicated in modulating resistance to chloroquine and other drugs like quinine. nih.govscispace.comasm.org For example, parasites with the Y184F mutation showed higher levels of chloroquine resistance in one study of Thai isolates. nih.gov The interplay between PfCRT and PfMDR1 isoforms can be complex and strain-specific. nih.gov

Table 2: Key PfMDR1 Polymorphisms and their Modulatory Role in Chloroquine Resistance

PolymorphismEffect on Chloroquine SusceptibilityNote
N86Y Associated with chloroquine treatment failures and resistance in some studies. plos.orgnih.govActs as a modulator, often in conjunction with PfCRT mutations. plos.orgnih.gov
Y184F Linked to higher levels of chloroquine resistance in some parasite populations. nih.govasm.orgIts contribution can vary depending on the parasite's genetic background.
S1034C, N1042D, D1246Y Mutations at these positions have been associated with modulating resistance levels. nih.govsemanticscholar.orgGenetic background and interaction with other genes are crucial. scispace.com

Preclinical Research Methodologies and Applications of Chloroquine Hydrochloride

In Vitro Experimental Models

Cell Line-Based Proliferation and Viability Assays (e.g., Lung Cancer Cells, Leukemia Cells)

Chloroquine (B1663885) hydrochloride (CQ) has been the subject of numerous in vitro studies to evaluate its effects on cancer cell proliferation and viability. These studies often utilize various cancer cell lines, including those from lung cancer and leukemia, to understand the compound's potential as an anticancer agent.

In studies involving liver cancer cell lines such as HepG2 and Huh7, CQ has been shown to significantly suppress cell proliferation and colony formation. nih.govspandidos-publications.com Morphological changes in these cells were observed upon treatment with CQ. nih.govspandidos-publications.com The antiproliferative effects were found to be dose- and time-dependent, with CQ inducing G0/G1 cell cycle arrest and DNA damage. nih.govspandidos-publications.com Furthermore, CQ treatment led to apoptosis, evidenced by the upregulation of the pro-apoptotic protein Bim. nih.gov

The mechanism of action often investigated is the inhibition of autophagy, a cellular process that cancer cells can use to survive under stress. By inhibiting autophagy, CQ can sensitize cancer cells to other treatments. springermedizin.demdpi.com For instance, in triple-negative breast cancer (TNBC) cells, CQ potentiated the antitumor effect of PI3K/AKT inhibitors. springermedizin.de This was demonstrated through sulforhodamine B (SRB) antiproliferative assays and clonogenic assays, which showed a synergistic effect when CQ was combined with other agents. springermedizin.de The induction of apoptosis was confirmed by increased cleaved-PARP levels and Annexin V flow cytometric analysis. springermedizin.de

In adult T-cell leukemia/lymphoma cells, CQ demonstrated an antitumor effect by preventing the degradation of a negative regulator of the NF-κB pathway. mdpi.com The table below summarizes key findings from various cell line-based assays.

Cell LineCancer TypeAssay TypeKey Findings
HepG2, Huh7 Liver CancerATPLite Luminescence Assay, Colony Formation AssayCQ suppressed proliferation and colony formation in a dose- and time-dependent manner. nih.govspandidos-publications.com
MDAMB231, MDAMB468 Triple-Negative Breast CancerSRB Antiproliferative Assay, Clonogenic Assay, Annexin V AssayCQ potentiated the antitumor effects of PI3K/AKT inhibitors and induced apoptosis. springermedizin.de
Su9T01 Adult T-cell Leukemia/LymphomaNot SpecifiedCQ exerted an antitumor effect by rescuing a negative regulator of the NF-κB pathway from degradation. mdpi.com
DCIS Spheroids Preinvasive Breast CancerSpheroid Formation Assay, Invasion Assay, Apoptosis AssayCQ suppressed the generation of spheroids, inhibited invasion, and induced apoptosis. openaccessjournals.com

Viral Inhibition Studies in Cell Culture Systems (e.g., SARS-CoV, SARS-CoV-2)

Chloroquine has been investigated for its antiviral properties against various viruses, including coronaviruses like SARS-CoV and SARS-CoV-2, in cell culture systems. The primary mechanism of action is thought to be the interference with viral entry and replication by increasing the pH of endosomes, which are acidic compartments that many viruses use to enter host cells. plos.orgoup.com

In vitro studies using Vero E6 cells, a cell line derived from the kidney of an African green monkey, have been instrumental in evaluating CQ's antiviral efficacy. Research demonstrated that CQ could effectively inhibit the replication of both SARS-CoV and SARS-CoV-2 in these cells. nih.govcrmv-pr.org.br For SARS-CoV, the 50% inhibitory concentration (IC50) of chloroquine was determined to be 8.8 ± 1.2 μM. nih.gov

Similarly, studies on SARS-CoV-2 showed that both chloroquine and its derivative, hydroxychloroquine (B89500), could inhibit the virus in vitro. plos.orgcrmv-pr.org.br These compounds are believed to interfere with the glycosylation of viral proteins, virus assembly, and release. oup.com However, the effectiveness of chloroquine was found to be dependent on the viral entry pathway. It efficiently blocks viral entry mediated by cathepsin L but not by the transmembrane protease, serine 2 (TMPRSS2). plos.org This finding provides a potential explanation for the discrepancy between in vitro efficacy and the limited utility observed in clinical settings for COVID-19. plos.org

The table below summarizes the findings of key viral inhibition studies.

VirusCell LineKey FindingsIC50 Value
SARS-CoV Vero E6Chloroquine effectively inhibited viral replication. nih.gov8.8 ± 1.2 μM nih.gov
SARS-CoV-2 Vero E6Chloroquine and hydroxychloroquine inhibited viral infection. plos.orgcrmv-pr.org.brNot specified
Ebola Virus MRC-5, Vero E6Chloroquine reduced viral replication in vitro. microbiologyresearch.orgNot specified
Chikungunya Virus Cynomolgus Macaque CellsChloroquine effectively decreased viral load. mdpi.comNot specified
Feline Infectious Peritonitis Virus (FIPV) Felis catus cells, monocytesChloroquine inhibited FIPV replication. researchgate.netNot specified

In Vivo Animal Model Studies

Evaluation in Experimental Infectious Disease Models

The in vivo evaluation of chloroquine in animal models of infectious diseases has yielded mixed results, often contrasting with promising in vitro findings.

In a non-human primate model of Chikungunya virus (CHIKV) infection, prophylactic administration of chloroquine exacerbated the acute infection, leading to higher viremia and slower viral clearance. mdpi.com This was associated with a delayed adaptive immune response. mdpi.com

For coronaviruses, animal studies have been inconsistent. While some activity was observed against the human coronavirus HCoV-OC43 in mice, no efficacy was found against SARS-CoV. medrxiv.org In models of SARS-CoV-2 infection, including hamsters and rhesus macaques, both prophylactic and therapeutic chloroquine or hydroxychloroquine were largely ineffective. medrxiv.org Similarly, in a ferret model, hydroxychloroquine showed only marginal clinical improvement with no effect on viral shedding or load. medrxiv.org

In a guinea pig model of Ebola virus infection, chloroquine failed to provide protection despite showing antiviral activity in vitro. microbiologyresearch.org In contrast, a study in cats with feline infectious peritonitis (FIP), a disease caused by a coronavirus, showed that chloroquine treatment improved the clinical scores of the treated group compared to the untreated group. researchgate.net

These studies highlight the complexity of translating in vitro antiviral activity to in vivo efficacy, where factors such as drug metabolism, immune modulation, and disease pathogenesis play a significant role. mdpi.comfrontiersin.org

Assessment in Preclinical Cancer Xenograft Models

Chloroquine has been assessed in various preclinical cancer xenograft models, where human cancer cells are implanted into immunocompromised mice, to evaluate its antitumor effects in vivo.

In an orthotopic xenograft model of liver cancer using HepG2 cells, administration of CQ led to a significant decrease in tumor growth and weight. nih.govspandidos-publications.com This was accompanied by a reduction in the proliferation marker Ki-67 and an increase in cleaved PARP, indicating apoptosis, in the tumors. spandidos-publications.com

Similarly, in a mouse xenograft model of adult T-cell leukemia/lymphoma using Su9T01 cells, CQ demonstrated a pronounced antitumor effect. mdpi.com In a melanoma xenograft model, CQ was shown to reduce tumor growth by inducing apoptosis. nih.gov

Combination therapy studies have also been conducted. In a triple-negative breast cancer xenograft model, the combination of CQ and a PI3K inhibitor, taselisib (B612264), potentiated the antitumor effect of paclitaxel (B517696). springermedizin.de

The table below summarizes the findings from various preclinical cancer xenograft models.

Cancer TypeCell Line/ModelKey Findings
Liver Cancer HepG2 orthotopic xenograftCQ suppressed tumor growth and weight, reduced Ki-67, and increased cleaved PARP. nih.govspandidos-publications.com
Adult T-cell Leukemia/Lymphoma Su9T01 xenograftCQ exerted a pronounced antitumor effect. mdpi.com
Melanoma SKMe123 xenograftCQ reduced tumor growth via induction of apoptosis. nih.gov
Triple-Negative Breast Cancer MDAMB231 xenograftCombination of CQ and taselisib potentiated the antitumor effect of paclitaxel. springermedizin.de
Glioblastoma U87MG orthotopic xenograftCQ inhibited tumor growth. mdpi.com

Investigations in Metabolic Syndrome Animal Models

Chloroquine hydrochloride and its derivative, hydroxychloroquine, have been the subject of preclinical investigations to explore their potential therapeutic effects on metabolic syndrome (MetS). nih.gov These studies, conducted in various animal models, have documented the capacity of these compounds to improve glucose tolerance, enhance insulin (B600854) sensitivity, and positively modulate lipid profiles. nih.gov The pleiotropic effects observed are thought to be mediated through mechanisms including the reduction of inflammatory responses and oxidative stress, as well as the inhibition of lipogenesis and autophagy. nih.gov

In models of diabetes induced by streptozotocin (B1681764) (STZ) in rats, which mimics type 1 diabetes by destroying pancreatic beta cells, hydroxychloroquine has demonstrated significant anti-hyperglycemic and anti-hyperlipidemic actions. nih.gov For instance, oral administration of hydroxychloroquine to STZ-induced diabetic rats resulted in a dose-dependent decrease in serum glucose and an increase in serum insulin. nih.gov Similarly, four weeks of oral supplementation with hydroxychloroquine in these models led to reduced levels of total cholesterol (TC), triglycerides (TG), free fatty acids (FFA), and low-density lipoprotein cholesterol (LDL-C), alongside an increase in high-density lipoprotein cholesterol (HDL-C). nih.gov

Studies using high-fat diet-fed mice, a common model for diet-induced obesity and metabolic dysfunction, have also shown beneficial outcomes. nih.gov In these animals, treatment with hydroxychloroquine regulated lipid metabolism, evidenced by reductions in serum TG, TC, FFA, and LDL-C after 17 weeks. nih.gov However, the effects on glucose control appear to be more pronounced in models of diabetes compared to healthy animals, where the impact on blood glucose levels was minimal. nih.gov

The following table summarizes key findings from preclinical studies of chloroquine and its derivatives in animal models of metabolic syndrome. nih.gov

Table 1: Summary of Chloroquine/Hydroxychloroquine Effects in Metabolic Syndrome Animal Models

Animal Model Compound Key Findings Reference
Streptozotocin (STZ)-induced diabetic rats Hydroxychloroquine Dose-dependent decrease in serum glucose; increased serum insulin. nih.gov
Streptozotocin (STZ)-induced diabetic rats Hydroxychloroquine Reduced total cholesterol, triglycerides, free fatty acids, LDL-C; increased HDL-C. nih.gov
High-fat diet-fed mice Hydroxychloroquine Reduced triglycerides, total cholesterol, free fatty acids, and LDL-C in serum. nih.gov

Chloroquine Hydrochloride as a Fundamental Research Tool

Beyond its therapeutic investigations, chloroquine hydrochloride serves as a crucial tool in fundamental cell biology research. frontiersin.orgnih.gov Its well-characterized ability to interfere with lysosomal function makes it an indispensable chemical for studying cellular processes that are intrinsically linked to the lysosome, such as protein degradation and autophagy. nih.govtandfonline.com

Application as a Lysosomal Degradation Inhibitor in Cellular Biology

Chloroquine is widely used in cellular biology as a classic inhibitor of lysosomal degradation. nih.govtandfonline.com Its mechanism of action is rooted in its properties as a weak base. nih.gov Chloroquine readily diffuses across cellular and organellar membranes in its unprotonated state. nih.gov Upon entering the highly acidic environment of the lysosome (pH ~4.6), it becomes protonated. nih.gov This charged form of the molecule can no longer freely diffuse back across the lysosomal membrane, causing it to accumulate within the organelle. nih.gov

This accumulation raises the internal pH of the lysosome, de-acidifying it. frontiersin.org Lysosomal hydrolases, the enzymes responsible for breaking down a vast array of macromolecules, are critically dependent on this acidic environment for their optimal activity. frontiersin.org By increasing the lysosomal pH, chloroquine effectively inhibits these enzymes, thereby blocking the degradation of proteins and other cellular components delivered to the lysosome. frontiersin.orgnih.gov This inhibitory effect has been demonstrated in various experimental settings, such as preventing the degradation of specific cell surface receptors like BMPR-II and reducing the breakdown of internalized substances like dye-quenched bovine serum albumin (DQ-BSA). tandfonline.comnih.gov

Utility in Autophagy Flux Assessment in Experimental Systems

Chloroquine is a standard pharmacological agent used for measuring autophagic flux, which is the complete measure of the autophagic process, from the formation of autophagosomes to their ultimate degradation by lysosomes. tandfonline.comahajournals.org A static measurement of autophagic markers, such as the protein MAP1LC3-II (LC3-II), can be misleading, as an accumulation of autophagosomes could signify either an increase in their formation or a blockage in their degradation. ahajournals.orgresearchgate.net

To accurately quantify the rate of autophagy, researchers measure autophagic flux by comparing LC3-II levels in the presence and absence of a lysosomal inhibitor like chloroquine. tandfonline.comahajournals.org Chloroquine's primary mechanism in this context is to inhibit the final step of autophagy. nih.govnih.gov Research indicates that chloroquine primarily impairs the fusion of autophagosomes with lysosomes. nih.govnih.govtandfonline.com This blockade prevents the degradation of autophagosomes and their contents, leading to an accumulation of autophagosome-associated LC3-II. tandfonline.com

By quantifying the difference in LC3-II levels with and without chloroquine treatment, researchers can determine the amount of LC3-II that would have been degraded by lysosomes during the treatment period, providing a reliable measure of the autophagic flux. tandfonline.comahajournals.org This method is considered a gold standard for assessing autophagic activity in both in vitro and in vivo experimental systems. tandfonline.comahajournals.org

Table 2: Principle of Autophagy Flux Assessment Using Chloroquine

Experimental Condition Autophagosome Formation Autophagosome-Lysosome Fusion & Degradation Observed LC3-II Level Interpretation
Basal State (Control) Normal Rate Normal Rate Baseline Reflects the steady-state balance of autophagosome formation and degradation.

| Chloroquine Treatment | Normal Rate | Inhibited/Blocked nih.govtandfonline.com | Accumulated | The increase in LC3-II compared to baseline represents the amount of protein that would have been degraded, thus quantifying the autophagic flux. tandfonline.com |

Chemical Synthesis and Structural Modification Research of Chloroquine Hydrochloride Derivatives

Rational Design Principles for Novel Analogues

The design of new chloroquine (B1663885) analogues is a scientifically driven process that relies on a deep understanding of the drug's mechanism of action and resistance. By systematically altering the chemical structure of chloroquine, researchers can probe its biological interactions and identify modifications that improve its therapeutic properties. This rational design approach is guided by several key principles, including structure-activity relationship (SAR) studies and strategic modifications to the quinoline (B57606) core and its side chains. nih.govscielo.brbenthamscience.com

Structure-activity relationship (SAR) studies are fundamental to the rational design of new chloroquine analogues. These studies involve synthesizing a series of related compounds with specific structural variations and evaluating their biological activity. asm.orgnih.gov By correlating these structural changes with their effects on antimalarial efficacy, researchers can identify the key chemical features responsible for the drug's therapeutic action. researchgate.net

One critical area of investigation in SAR studies of chloroquine is the role of the side chain. The length and basicity of the aliphatic side chain have been shown to be crucial for the drug's accumulation in the parasite's digestive vacuole, a key aspect of its mechanism of action. nih.govacs.org Studies have revealed that analogues with shorter side chains often exhibit improved activity against chloroquine-resistant strains of the parasite. asm.org Furthermore, the basicity of the tertiary amino group in the side chain is believed to be important for the drug's lipophilicity and its ability to accumulate within the parasite. scielo.brscielo.br

Another important aspect of SAR studies is the modification of the quinoline core. The introduction of different substituents on the quinoline ring can significantly impact the drug's electronic properties and its interaction with its biological target. For example, altering the pKa of the quinolyl nitrogen through the introduction of alkylthio or alkoxy groups at the 4-position has been explored as a strategy to enhance efficacy. nih.govacs.org

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have also provided valuable insights into the SAR of chloroquine analogues. asm.org These computational models can help to visualize the favorable and unfavorable regions for steric, hydrophobic, and electrostatic interactions, guiding the design of new compounds with improved antimalarial activity. asm.orgajol.info

Building upon the insights gained from SAR studies, researchers have employed various strategic modifications to the quinoline core and side chains of chloroquine to develop more effective antimalarial agents. nih.govscielo.brnih.gov These modifications are aimed at overcoming resistance mechanisms and enhancing the drug's potency. asm.org

Quinoline Core Modifications:

Substitution at the 7-position: The chlorine atom at the 7-position of the quinoline ring is a key feature of chloroquine. Modifications at this position, such as replacing the chlorine with other halogens or functional groups, have been investigated to modulate the drug's activity. mdpi.com

Substitution at other positions: Researchers have also explored substitutions at other positions on the quinoline ring, such as the 3-position, to alter the electronic and steric properties of the molecule. nih.gov For instance, radical iodination at the 3-position has been performed, though it resulted in decreased antimalarial activity. nih.gov

Side Chain Modifications:

Varying the side chain length: As mentioned earlier, the length of the diamine side chain is a critical determinant of antimalarial activity. nih.gov Shortening the side chain has been a successful strategy to overcome resistance in some cases. asm.org

Modifying the terminal amino group: The basicity of the terminal amino group in the side chain is crucial for drug accumulation. scielo.br Introducing different substituents on this nitrogen atom can modulate its basicity and lipophilicity, thereby influencing its antimalarial activity. scielo.brscielo.br

Incorporation of heterocyclic moieties: A promising strategy involves incorporating heterocyclic systems, such as 2-imino-thiazolidin-4-one and 1H-pyrrol-2,5-dione, into the side chain. scielo.brscielo.br This approach aims to create hybrid molecules with enhanced biological activity. scielo.br

A summary of key strategic modifications and their observed effects is presented in the table below.

Modification Rationale Observed Effect on Activity Reference
Quinoline Core
Substitution at the 7-positionModulate electronic properties and target interaction.Varies depending on the substituent. mdpi.com
Substitution at the 3-positionAlter electronic and steric properties.Iodination decreased activity. nih.gov
Side Chain
Shortening the side chainOvercome resistance mechanisms.Improved activity against resistant strains. asm.org
Modifying the terminal amino groupModulate basicity and lipophilicity for better accumulation.Can increase antimalarial activity. scielo.brscielo.br
Incorporating heterocyclic moietiesCreate hybrid molecules with enhanced biological activity.Potential for increased antimalarial activity. scielo.brscielo.br

These strategic modifications, guided by rational design principles and SAR studies, continue to be a fruitful area of research in the development of new and effective chloroquine-based antimalarial drugs.

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy

Advanced Synthetic Methodologies for Derivative Libraries

The creation of diverse libraries of chloroquine derivatives is essential for comprehensive structure-activity relationship (SAR) studies and the discovery of new lead compounds. To this end, researchers have employed a range of advanced synthetic methodologies that enable the efficient and versatile construction of novel analogues. These methods include powerful cross-coupling reactions and techniques for the synthesis of chiral derivatives, which allow for a more detailed exploration of the chemical space around the chloroquine scaffold.

Synthesis of Chiral Chloroquine Analogues

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. Many drugs are chiral, and often only one of the two enantiomers (mirror-image isomers) is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Recognizing this, researchers have increasingly focused on the synthesis of chiral chloroquine analogues to investigate the role of stereochemistry in antimalarial activity. asm.org

The synthesis of chiral chloroquine analogues typically involves the use of chiral starting materials or the application of asymmetric synthesis techniques. For example, chiral side chains can be prepared from readily available chiral building blocks and then coupled to the 7-chloroquinoline (B30040) core. Alternatively, asymmetric catalysts can be used to introduce chirality at specific positions in the molecule with high stereocontrol.

Studies on chiral chloroquine analogues have revealed that stereochemistry can indeed play a significant role in their antimalarial potency. asm.org For instance, in a study of chiral conjugated chloroquine analogues with substituted piperazines, it was found that certain enantiomers exhibited superior activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. asm.org These findings underscore the importance of considering stereochemistry in the design of new antimalarial drugs and highlight the need for efficient synthetic methods to access enantiomerically pure compounds.

The development of advanced synthetic methodologies, including cross-coupling reactions and techniques for chiral synthesis, is crucial for expanding the chemical diversity of chloroquine derivatives and for conducting detailed investigations into their structure-activity relationships. These efforts are essential for the discovery of new and improved antimalarial agents that can overcome the challenge of drug resistance.

Development of Resistance-Reversal Agents and Hybrid Compounds (e.g., Reversed Chloroquines)

A key strategy in overcoming chloroquine resistance is the development of compounds that can restore the efficacy of chloroquine in resistant strains of the malaria parasite. This has led to the exploration of two main approaches: the use of resistance-reversal agents (also known as chemosensitizers) and the creation of hybrid compounds that combine the pharmacophore of chloroquine with that of a resistance-reversal agent. nih.govasm.org

Resistance-reversal agents are compounds that, when co-administered with chloroquine, can circumvent the mechanisms that the parasite uses to expel the drug. nih.gov These agents often work by inhibiting the P. falciparum chloroquine resistance transporter (PfCRT), a protein that is strongly linked to chloroquine resistance. nih.govnih.gov By blocking this transporter, resistance-reversal agents allow chloroquine to accumulate to effective concentrations within the parasite's digestive vacuole, thereby restoring its antimalarial activity. nih.gov

Building on this concept, researchers have developed hybrid compounds, also known as "reversed chloroquines" (RCQs), which synthetically link a chloroquine-like moiety to a resistance-reversal agent. nih.govasm.org This approach has the advantage of delivering both the antimalarial agent and the resistance-reversal agent in a single molecule, which can simplify treatment regimens and potentially improve efficacy. asm.org

A summary of representative resistance-reversal agents and hybrid compounds is provided in the table below.

Compound Type Example Mechanism of Action Key Findings Reference
Resistance-Reversal Agent VerapamilInhibits PfCRTReverses chloroquine resistance in vitro. nih.gov
Resistance-Reversal Agent DesipramineInhibits PfCRTReverses chloroquine resistance in vitro. nih.gov
Hybrid Compound (RCQ) Compound 35Combines chloroquine and a chemoreversal agent scaffoldShowed broad activity and good potency against multiple resistant strains. asm.org
Hybrid Compound (RCQ) Pyridine-containing RCQsCombines chloroquine-like moiety with a pyridine-based resistance-reversal agentHigh potency against both chloroquine-sensitive and -resistant strains. nih.gov

The development of resistance-reversal agents and hybrid compounds represents a promising strategy for combating chloroquine-resistant malaria. asm.org These approaches not only have the potential to restore the utility of a once-powerful antimalarial drug but also provide valuable insights into the mechanisms of drug resistance, which can inform the design of future antimalarial therapies. nih.govasm.org

Analytical Methodologies for Research Oriented Quantification and Detection of Chloroquine Hydrochloride

Chromatographic Techniques

Chromatographic methods are widely employed for the separation and analysis of chloroquine (B1663885) due to their high sensitivity and ability to resolve the analyte from its metabolites and other contaminants. juniperpublishers.comnih.gov High-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are among the most common techniques. juniperpublishers.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC is the most frequently used method for quantifying chloroquine in both pharmaceutical products and biological samples. juniperpublishers.com Reverse-phase HPLC (RP-HPLC) is particularly common, typically utilizing C18 columns. juniperpublishers.comtandfonline.com Detection is often performed using UV detectors. juniperpublishers.com The mobile phases generally consist of a combination of slightly acidic buffers with organic modifiers like acetonitrile (B52724) or methanol, often run in an isocratic flow. juniperpublishers.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including increased speed, resolution, and sensitivity. who.int A comparative study demonstrated that a UPLC method could reduce the analysis time to 1.5 minutes from 3.0 minutes for HPLC, with a chloroquine retention time of 1.0 minute versus 2.6 minutes, respectively. This leads to reduced solvent consumption and lower analysis costs while enhancing chromatographic performance. juniperpublishers.comwho.int Despite the faster analysis time, no significant differences were found between the chloroquine content measured by UPLC and HPLC methods, both proving to be precise and accurate. who.int

The sensitivity of these methods is well-documented. For instance, one HPLC method reported detection and quantification limits for chloroquine at 1.6 μg/mL and 4.1 μg/mL, respectively. juniperpublishers.com Another study comparing HPLC and UPLC found detection limits of 0.01 mg/mL and quantification limits of 0.03 mg/mL for chloroquine with both systems. who.int

Table 1: Examples of HPLC and UPLC Methods for Chloroquine Analysis
TechniqueColumnMobile PhaseFlow RateDetectionRetention Time (CQ)Reference
RP-HPLCInertsil C18 (4.6 x 150mm, 5μm)Methanol:Phosphate (B84403) Buffer pH 3.0 (70:30 v/v)1.0 mL/minUV at 260 nm2.669 min tandfonline.com
RP-HPLCEclipse, XDB C18 (150 mm x 4.6 mm, 5 μm)Phosphate Buffer pH 6.60:Acetonitrile (40:60 v/v)1.5 mL/minUV at 330 nmNot Specified nih.gov
UPLCNot SpecifiedAcetonitrile:Monobasic sodium phosphate buffer pH 3.1 (Gradient)Not SpecifiedDiode Array Detector (DAD)1.0 min juniperpublishers.comwho.int
HPLCNot SpecifiedAcetonitrile:Monobasic sodium phosphate buffer pH 3.1 (Gradient)Not SpecifiedDiode Array Detector (DAD)2.6 min juniperpublishers.comwho.int

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), a subset of gas chromatography, has been developed for the determination of chloroquine in biological materials. who.intnih.gov These methods often involve an extraction step to isolate the analyte from the matrix, followed by chromatographic analysis. One established method uses a column packed with 3% OV-17 on Gas-Chrom Q, with medazepam serving as an internal standard. nih.gov This technique has demonstrated detection limits of 0.15 µg/mL in urine, 0.25 µg/mL in whole blood, and 1.50 µg/g in tissue, making it suitable for toxicological analysis and therapeutic monitoring. nih.gov

More recent advancements have coupled GC with mass spectrometry (GC-MS) for enhanced specificity and sensitivity. juniperpublishers.comnih.gov In one GC-MS method developed for detecting chloroquine in opium resin, helium was used as the carrier gas with a flow rate of 1 mL/min. The analysis achieved a retention time for chloroquine of 7.26 ± 0.2 minutes. juniperpublishers.com Another GC-MS method for analyzing human biofluids used a temperature program and reported a retention time of 5.58 minutes for chloroquine. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. This makes it a powerful tool for quantifying chloroquine and its metabolites in complex biological matrices like whole blood, plasma, and dried blood spots. nih.gov

One validated LC-MS/MS method utilizes a Synergi™ Fusion RP C18 column and a mobile phase consisting of acetonitrile-ammonium formate (B1220265) and methanol-acetonitrile mixtures in a gradient elution. nih.gov The total run time is 6.5 minutes per sample. An API 5000 triple quadrupole mass spectrometer operating in positive ion mode is used for detection. This approach has proven to be highly sensitive and selective, with intra- and inter-batch precisions below 15%. nih.gov The method demonstrated robust performance suitable for high-throughput analysis of clinical pharmacokinetic samples. nih.gov Another LC-MS/MS method was developed for the analysis of chloroquine in urine, highlighting the technique's versatility. chromatographyonline.com

Table 2: Example of LC-MS/MS Method for Chloroquine Analysis
ParameterSpecificationReference
Sample TypesWhole blood, plasma, dried blood spots nih.gov
Chromatography ColumnSynergi™ Fusion RP C18 (100 mm × 4.6 mm), 3.5 μm nih.gov
Mobile Phase(A) Acetonitrile-Ammonium Formate 20 mM w/ 1% Formic Acid (15–85, v/v); (B) Methanol–Acetonitrile (75–25, v/v) nih.gov
Flow Rate700 μl/min nih.gov
Mass SpectrometerAPI 5000 triple quadrupole nih.gov
Ionization ModePositive Ion Mode with TurboV ionization source nih.gov
Calibration Range (Whole Blood)2.56–1220 ng/ml nih.gov

Spectroscopic Methods

Spectroscopic methods offer alternative, often simpler, approaches for the quantification of chloroquine, particularly in pharmaceutical dosage forms where concentrations are higher. juniperpublishers.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Visible spectrophotometry is a straightforward and accessible method for chloroquine analysis. juniperpublishers.com A common approach involves ion-pair extraction to form a colored complex that can be measured. For instance, a method based on the oxidation of the drug with an Fe(III)-1,10 phenanthroline complex produces an orange-colored chromogen measured at a maximum wavelength (λmax) of 510 nm. bioline.org.br This particular method obeys Beer's law in the concentration range of 20-320 µg/ml. bioline.org.br

Another widely used method involves forming an ion-pair with the acid-base indicator bromthymol blue. nih.govresearchgate.net The resulting yellow-colored ion pair is extracted into dichloromethane (B109758) and its absorbance is measured at 410 nm. nih.govnih.govresearchgate.net This method has been shown to be linear for chloroquine concentrations up to 400 µmol/l (120 mg/l) and can detect concentrations as low as 10 µmol/l (3 mg/l). nih.govresearchgate.net Derivatization is a common strategy used to enhance the sensitivity and selectivity of spectrophotometric determination. juniperpublishers.com

Table 3: Examples of UV-Vis Spectrophotometric Methods for Chloroquine Analysis
Reagent/MethodλmaxLinearity RangeReference
Fe(III)-1,10 phenanthroline510 nm20-320 µg/ml bioline.org.br
Bromthymol blue (ion-pair extraction)410 nmUp to 400 µmol/l nih.govnih.gov

Spectrofluorimetry

Spectrofluorimetry is an analytical technique known for its high sensitivity and moderate selectivity, capable of detecting concentrations in the nanogram to picogram per milliliter range in complex matrices. juniperpublishers.com It is often used as a detection method coupled with HPLC to enhance sensitivity compared to UV detection. juniperpublishers.comtandfonline.com

In such setups, the inherent fluorescence of chloroquine is measured. A common method involves fluorescence detection with excitation and emission wavelengths set at 325 nm and 380 nm, respectively. juniperpublishers.comtandfonline.com One study highlighted the advantages of capillary-HPLC with fluorescence detection over conventional HPLC, noting a significantly lower detection limit of 1.9 fmol for chloroquine compared to 95 fmol with the conventional setup. juniperpublishers.com This high sensitivity makes spectrofluorimetric detection particularly useful for analyzing biological samples where drug concentrations can be very low. juniperpublishers.comwho.int

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural elucidation and quantification of chemical compounds, including chloroquine hydrochloride. This non-destructive technique provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.

In the context of chloroquine analysis, ¹H NMR (proton NMR) is particularly valuable. It allows for the identification and quantification of chloroquine and its primary metabolite, monodesethylchloroquine, in biological samples such as urine. nih.gov For instance, in a case of acute intoxication, ¹H NMR was successfully used for rapid toxicological screening, revealing concentrations of 462 mg/L for chloroquine and 140 mg/L for its major metabolite. nih.gov The analysis can be performed swiftly using both one-dimensional (1D) and two-dimensional (2D) sequences like J-resolved and TOCSY, at frequencies such as 300 and 600 MHz. nih.gov

Furthermore, NMR has been instrumental in studying the interactions of chloroquine with biological membranes. nih.gov Techniques like ²H- and ³¹P-NMR have been used to investigate the effects of the drug on the lipid components of erythrocyte membranes. nih.gov Such studies have revealed that chloroquine causes a minimal decrease in the order parameters of dipalmitoylphosphatidylethanolamine (DPPE) within the lipid bilayer, indicating a relatively weak interaction. nih.gov

The utility of ¹H NMR extends to metabolomics studies to understand the effects of novel drug delivery systems. For example, it has been used to investigate the metabolic impact of a chloroquine-loaded curcumin-based dendrimer on Plasmodium falciparum in vitro. cambridge.org

Immunological Assays (e.g., Enzyme-Linked Immunosorbent Assay (ELISA))

Immunological assays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a highly sensitive and specific method for the detection and quantification of chloroquine in various biological matrices and pharmaceutical formulations. nih.govresearchgate.netscispace.com These assays are based on the principle of antigen-antibody recognition.

Researchers have developed specific and reliable ELISAs for chloroquine by producing monoclonal antibodies that recognize the N-side chain of the chloroquine molecule. nih.govscispace.com This specificity is crucial as earlier polyclonal antibody-based ELISAs often showed cross-reactivity with chloroquine's metabolites and other 4-aminoquinoline (B48711) compounds. nih.gov The developed monoclonal antibody-based ELISA demonstrates high specificity with no significant cross-reactivity to related aminoquinolines or other antimalarial drugs. nih.gov

The sensitivity of these ELISAs is a key advantage, with lower limits of detection reported to be as low as 0.1 ng/ml and a lower limit of quantification at 3.9 ng/ml. nih.gov This allows for the measurement of chloroquine in small sample volumes, such as 50 μl of plasma. nih.gov The assay has been validated by comparing its results with High-Performance Liquid Chromatography (HPLC), showing a high correlation (r = 0.98). nih.govresearchgate.net

ELISAs have proven to be field-friendly, requiring only an ELISA reader for quantitative measurements, making them suitable for quality screening of chloroquine tablets and for monitoring drug levels in patients. nih.govnih.gov The entire process for analyzing a batch of samples, including standards and controls, can be completed in approximately four hours. nih.gov

Table 1: Performance Characteristics of a Monoclonal Antibody-Based ELISA for Chloroquine

Parameter Value Reference
Lower Limit of Detection (LLD) 0.1 ng/ml nih.gov
Lower Limit of Quantification (LLQ) 3.9 ng/ml nih.gov
Correlation with HPLC (r-value) 0.98 nih.govresearchgate.net
Specificity (Negative Control Group) 100% nih.govresearchgate.net
Sample Volume (Plasma) 50 µl nih.gov

Electroanalytical Methods

Electroanalytical methods provide a sensitive, rapid, and cost-effective approach for the determination of chloroquine hydrochloride. scielo.br These techniques are based on measuring the electrochemical properties of the analyte, such as its oxidation or reduction potential. Various modifications of electrodes have been explored to enhance the sensitivity and selectivity of these methods for chloroquine detection. mdpi.comnih.govresearchgate.netnih.govmdpi.comnih.gov

One approach involves the use of a glassy carbon electrode (GCE) modified with nanomaterials. For instance, a GCE modified with reduced graphene oxide (rGO) and copper nanoparticles (CuNPs) has been developed for chloroquine phosphate determination. mdpi.com This sensor exhibited a wide analytical range from 0.5 to 110 μmol L⁻¹ with a limit of detection of 0.23 μmol L⁻¹. mdpi.com Another modification using a molecularly imprinted polymer (MIP) on a GCE incorporated with Prussian blue nanoparticles showed an exceptionally low limit of detection of 6.68 × 10⁻¹⁴ M. nih.gov

Boron-doped diamond (BDD) electrodes have also been employed for the sensitive voltammetric detection of chloroquine. mdpi.com A cathodically pretreated BDD electrode, when used with square-wave voltammetry (SWV), offered a linear range of 0.01 to 0.25 µmol L⁻¹ and a detection limit of 2.0 nmol L⁻¹. mdpi.com

The choice of the supporting electrolyte and its pH is crucial for optimizing the electrochemical response. For example, a carbon paste electrode modified with Cu(OH)₂ nano-wires utilized a 0.1 mol L⁻¹ phosphate buffer solution at pH 5.5 for optimal performance. nih.gov

These electroanalytical methods have been successfully applied to quantify chloroquine in various samples, including tap water, pharmaceutical tablets, and human serum and urine, with good recovery rates. mdpi.comnih.govnih.gov

Table 2: Comparison of Different Electroanalytical Methods for Chloroquine Detection

Electrode Type Technique Linear Range Limit of Detection (LOD) Reference
rGO-CuNPs/GCE SWV 0.5 - 110 μmol L⁻¹ 0.23 μmol L⁻¹ mdpi.com
MIP/PB@PEG-NH₂/GCE DPV 1.75 × 10⁻¹² - 2.50 × 10⁻¹³ M 6.68 × 10⁻¹⁴ M nih.gov
TiO₂-NPs@RGO/GCE - 10⁻⁴ - 10⁻⁷ M 1 x 10⁻⁸ M researchgate.net
poly(DHRPCo)/GCE Voltammetry 0.005 - 300.0 μM 0.39 nM nih.gov
Cathodically Pretreated BDD SWV 0.01 - 0.25 µmol L⁻¹ 2.0 nmol L⁻¹ mdpi.com
Cu(OH)₂ nano-wire/CPE DPV 0.068 - 6.88 µg mL⁻¹ 0.01 µg mL⁻¹ nih.gov
rGO@WS₂ QDs/GCE Voltammetry 0.5 - 82 μM 40 - 120 nM researchgate.net

GCE: Glassy Carbon Electrode, rGO: reduced Graphene Oxide, CuNPs: Copper Nanoparticles, SWV: Square-Wave Voltammetry, MIP: Molecularly Imprinted Polymer, PB: Prussian Blue, DPV: Differential Pulse Voltammetry, BDD: Boron-Doped Diamond, CPE: Carbon Paste Electrode, SPE: Screen-Printed Electrode, ECL: Electrochemiluminescence.

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of chloroquine and its metabolites in various biological matrices. oup.comnih.govnih.gov CE offers advantages such as high separation efficiency, short analysis times, and reduced consumption of reagents and samples. nih.govnih.gov

Sensitive detection methods, such as laser-induced fluorescence (LIF), have been coupled with CE to achieve low limits of detection for chloroquine and its primary metabolite, deethylchloroquine. oup.com By employing LIF detection and sample stacking techniques, a limit of detection as low as 0.5 ng/mL has been achieved in plasma samples. oup.com This sensitivity allows for the quantification of both compounds over a wide concentration range, from 2 to 1000 ng/mL. oup.com

CE is also a powerful tool for chiral separations, enabling the resolution of chloroquine's enantiomers. oup.comnih.gov By adding chiral selectors, such as substituted γ-cyclodextrins, to the running buffer, baseline separation of the enantiomers of both chloroquine and deethylchloroquine can be achieved in a single run, typically in under 11 minutes. oup.com A stereoselective CE assay has been validated for determining the enantiomeric purity of (R)-(-)-chloroquine and (S)-(+)-chloroquine. nih.gov

The versatility of CE is further demonstrated by its use with end-column electrochemiluminescence (ECL) detection. capes.gov.br This method provided a linear calibration curve over two orders of magnitude with a detection limit of 3 × 10⁻⁷ M for chloroquine phosphate. capes.gov.br

Table 3: Performance of Capillary Electrophoresis Methods for Chloroquine Analysis

Method Detection Analyte(s) Limit of Detection (LOD) Linear Range Matrix Reference
CE-LIF Fluorescence Chloroquine, Deethylchloroquine 0.5 ng/mL 2 - 1000 ng/mL Plasma oup.com
Chiral CE-LIF Fluorescence Chloroquine & Deethylchloroquine enantiomers - - Plasma oup.com
CE-ECL Electrochemiluminescence Chloroquine phosphate 3 × 10⁻⁷ M Two orders of magnitude - capes.gov.br

Q & A

Q. What statistical approaches reconcile conflicting clinical trial data on chloroquine’s efficacy (e.g., in COVID-19)?

  • Perform individual participant data (IPD) meta-analysis. Adjust for covariates (age, comorbidities) using multivariate regression. Apply trial sequential analysis (TSA) to assess false-positive risks. Stratify results by dosing regimens (e.g., 500 mg BID vs. 250 mg QD) and endpoint definitions (e.g., viral clearance vs. mortality) .

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